

# Rivenprost Application in a Murine Colitis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. **Rivenprost** (also known as ONO-4819) is a selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor has been identified as a critical regulator of intestinal homeostasis, and its activation has been shown to be protective in experimental models of colitis. This document provides detailed application notes and protocols for the use of **Rivenprost** in a dextran sulfate sodium (DSS)-induced murine colitis model, a widely used model that mimics aspects of human ulcerative colitis.

## **Mechanism of Action of Rivenprost (EP4 Agonist)**

**Rivenprost** exerts its therapeutic effects by selectively activating the EP4 receptor, a G-protein coupled receptor. Upon binding, it primarily initiates a signaling cascade through the G $\alpha$ s subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The key anti-inflammatory and mucosal protective effects of EP4 activation in the context of colitis include:



- Suppression of Pro-inflammatory Cytokines: EP4 signaling can inhibit the production of proinflammatory cytokines such as TNF-α and IFN-y.
- Promotion of Anti-inflammatory Cytokines: It can enhance the production of the antiinflammatory cytokine IL-10.
- Enhancement of Epithelial Barrier Function: EP4 activation promotes the survival and regeneration of intestinal epithelial cells, thus strengthening the mucosal barrier.
- Modulation of Immune Cell Function: It can suppress the proliferation and activation of pathogenic T cells in the gut.

## Data Presentation: Efficacy of a Selective EP4 Agonist in a DSS-Induced Murine Colitis Model

The following tables summarize the quantitative data from a representative study by Kabashima et al. (2002) investigating the effects of a selective EP4 agonist, ONO-AE1-734, in a 7% DSS-induced colitis model in C57BL/6 mice.[1][2][3][4] ONO-AE1-734 is a compound structurally and functionally similar to **Rivenprost**, and its effects are considered representative of selective EP4 agonism in this model.

Table 1: Effect of EP4 Agonist on Clinical Parameters in DSS-Induced Colitis[1][4][5]

| Treatment Group                           | Body Weight Loss<br>(%) | Diarrhea Score | Hemoccult Score |
|-------------------------------------------|-------------------------|----------------|-----------------|
| 7% DSS + Vehicle                          | 9.8 ± 2.7               | 2.2 ± 0.1      | 3.8 ± 0.2       |
| 7% DSS + EP4<br>Agonist (ONO-AE1-<br>734) | 3.3 ± 1.0               | 1.1 ± 0.3      | 1.4 ± 0.4*      |

<sup>\*</sup>Data are presented as mean ± SEM. \*P < 0.05 versus mice treated with 7% DSS alone.

Table 2: Effect of EP4 Agonist on Histological Score in DSS-Induced Colitis[1][4][5]



| Treatment Group                    | Histological Injury Score |  |
|------------------------------------|---------------------------|--|
| 7% DSS + Vehicle                   | 22.3 ± 3.5                |  |
| 7% DSS + EP4 Agonist (ONO-AE1-734) | 7.5 ± 1.1*                |  |

<sup>\*</sup>Data are presented as mean ± SEM. \*P < 0.05 versus mice treated with 7% DSS alone.

## **Experimental Protocols DSS-Induced Acute Colitis Model in Mice**

This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS), a well-established and reproducible model.[6]

#### Materials:

- Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
- 8-12 week old C57BL/6 mice
- Sterile drinking water
- Animal balance
- · Appropriate animal housing and care facilities

#### Procedure:

- Acclimatize mice to the animal facility for at least one week prior to the experiment.
- Record the initial body weight of each mouse.
- Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
- Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.



- Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
- At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis and measurement of colon length.

## **Rivenprost (or other EP4 Agonist) Administration**

#### Materials:

- Rivenprost (ONO-4819) or other selective EP4 agonist
- Appropriate vehicle for dissolution (e.g., saline, DMSO, or as recommended by the manufacturer)
- Syringes and needles for administration

#### Procedure:

- Prepare the appropriate concentration of **Rivenprost** in the chosen vehicle.
- Administer Rivenprost to the mice via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage). A typical subcutaneous dose for a similar EP4 agonist, ONO-AE1-734, is in the range of 10-100 μg/kg, administered twice daily.[1]
- The administration of Rivenprost can be initiated prior to, concurrently with, or after the induction of colitis with DSS, depending on the experimental design (prophylactic, therapeutic, or recovery model).

## **Assessment of Colitis Severity**

a) Disease Activity Index (DAI):

The DAI is a composite score based on body weight loss, stool consistency, and rectal bleeding.

Table 3: Disease Activity Index (DAI) Scoring System



| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding               |
|-------|-----------------|-------------------|-------------------------------|
| 0     | None            | Normal            | None                          |
| 1     | 1-5             | Loose Stool       | Faintly positive<br>Hemoccult |
| 2     | 5-10            | Loose Stool       | Positive Hemoccult            |
| 3     | 10-15           | Diarrhea          | Blood in Stool                |
| 4     | >15             | Diarrhea          | Gross Bleeding                |

#### b) Macroscopic Assessment:

- After euthanasia, carefully dissect the colon from the cecum to the anus.
- Measure the length of the colon. A shorter colon is indicative of more severe inflammation.
- Observe for signs of inflammation such as edema, ulceration, and hyperemia.

#### c) Histological Analysis:

- Fix a segment of the distal colon in 10% neutral buffered formalin.
- Embed the tissue in paraffin and section at 5 μm thickness.
- Stain the sections with hematoxylin and eosin (H&E).
- Score the sections for the severity of inflammation, extent of injury, and crypt damage.

## **Visualizations**





Click to download full resolution via product page

Caption: Rivenprost (EP4 Agonist) Signaling Pathway in Intestinal Cells.





Click to download full resolution via product page

Caption: Experimental Workflow for **Rivenprost** in a DSS-Induced Murine Colitis Model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- To cite this document: BenchChem. [Rivenprost Application in a Murine Colitis Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157803#rivenprost-application-in-a-murine-colitis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com